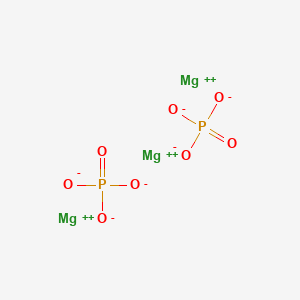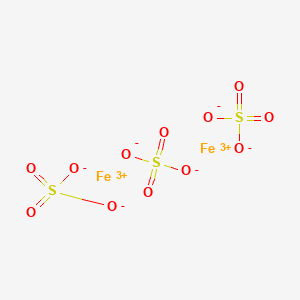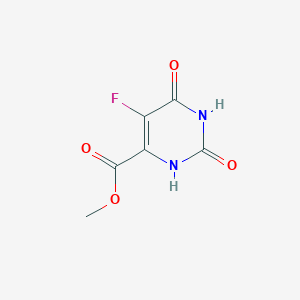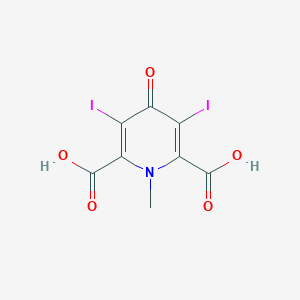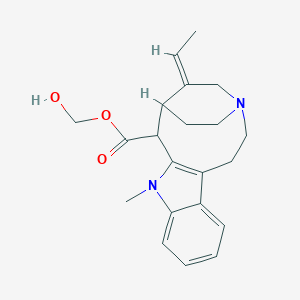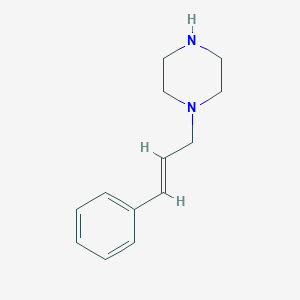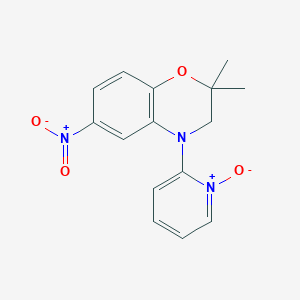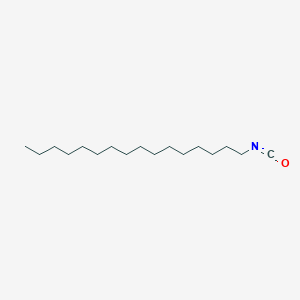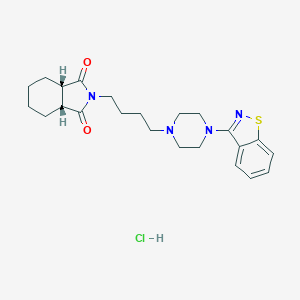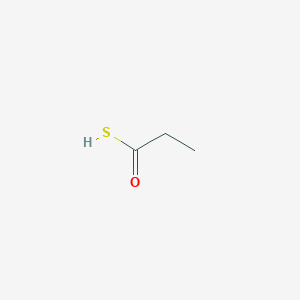
Propanethioic acid
Descripción general
Descripción
Propanethioic acid, also known as 1-propanethiol, is a compound that has been studied for its ability to form self-assembled monolayers (SAMs) on gold surfaces. The detailed mechanisms of SAM formation, including physi- and chemisorption, pit formation, and domain growth, have been observed in real-time using in situ scanning tunneling microscopy (STM) .
Synthesis Analysis
The synthesis of compounds related to propanethioic acid, such as propane-1,3-dithiol equivalents, has been explored. For instance, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione has been used as an odorless and efficient equivalent for thioacetalization reactions under solvent-free conditions . Additionally, polymeric reagents with propane-1,3-dithiol functions have been developed for supported organic syntheses, demonstrating the ability to convert carbonyl compounds into 1,3-dithiane derivatives .
Molecular Structure Analysis
The molecular structure of propanethioic acid derivatives has been investigated. For example, the conformational space of 1,3-propanedithiol, a pharmacophore of antioxidant dihydrolipoic acid, has been explored, revealing a shallow conformational potential energy surface and suggesting increased flexibility in polar solvents .
Chemical Reactions Analysis
Propanethioic acid and its derivatives participate in various chemical reactions. The selective oxidation of propane to produce acrylic and acetic acids has been studied using mixed oxide catalysts, highlighting the importance of multicomponent oxide catalysis . Additionally, derivatives of propane-1,3-dithiol have been synthesized and found to possess insecticidal properties similar to those of nereistoxin .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanethioic acid derivatives have been characterized through various methods. For instance, the crystal structure of propane-1,3-diphosphonic acid has been determined, revealing hydrogen-bonded rings that shape the molecule into distinct conformations . The synthesis and crystal structure of propane-1,2,3-triamine trihydrochloride monohydrate have also been reported, providing insights into the hydrogen-bond interactions and molecular mechanics calculations . Furthermore, the preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids has been optimized, shortening the initial stage of dithiocarbamic acid salt formation . Lastly, the crystal structure of a compound formed from the reaction of propane-1,2-diamine with pyridine-2,6-dicarboxylic acid has been elucidated, showcasing a significant π-π stacking interaction and a wide range of non-covalent interactions .
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
Propanethioic acid, specifically in the form of 3-amino-1-propanesulfonic acid (3APS), has been studied for its potential use in treating Alzheimer's disease. Research indicates that 3APS can bind to amyloid β (Aβ), a protein associated with Alzheimer's, potentially reducing its levels in the brain. A Phase II study found that long-term administration of 3APS is safe, well-tolerated, and can reduce cerebrospinal fluid Aβ42 levels in patients with mild-to-moderate Alzheimer's disease (Aisen et al., 2006).
Toxicological Research
In toxicology, studies have focused on the effects of propylene glycol (propane-1,2-diol; PD), a compound related to propanethioic acid. Research using primary cultured human proximal tubule cells showed that PD can cause toxic responses at certain concentrations, suggesting potential cellular damage when used as a drug vehicle (Morshed et al., 1998).
Anesthetic Research
In anesthetic research, the effects of urethane, which includes propanethioic acid components, have been studied. Research on neurotransmitter-gated ion channels has shown that urethane can affect these channels in various ways, influencing its effectiveness as a veterinary anesthetic (Hara & Harris, 2002).
Food Safety Evaluation
Propane-1,2-diol (E 1520), a variant of propanethioic acid, has been evaluated for safety as a food additive. Studies have found that it is absorbed and metabolized in the body, with no observed treatment-related effects in toxicity studies. The current acceptable daily intake for propane-1,2-diol has been maintained based on this evaluation (Younes et al., 2018).
Medical Material Research
Research on malic acid-phthalic acid-propane 1,2-diol copolyester (MPPC) suggests that it could be used safely as a matrix for controlled and sustained drug release. Studies on rats showed no significant harmful effects, indicating its potential in medical applications (Islam et al., 2008).
Direcciones Futuras
Research studies in the fields of science and engineering are directed towards the synthesis, design, development, and consumption of environment-friendly chemical species to replace traditional toxic chemicals . This includes the exploration of environment-friendly corrosion inhibitors, such as propanethioic acid .
Propiedades
IUPAC Name |
propanethioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c1-2-3(4)5/h2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOODSCBKXPPKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075156 | |
| Record name | Propanethioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanethioic acid | |
CAS RN |
1892-31-5 | |
| Record name | Thiopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanethioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1892-31-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanethioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanethioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanethioic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSX8CJ46RR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)
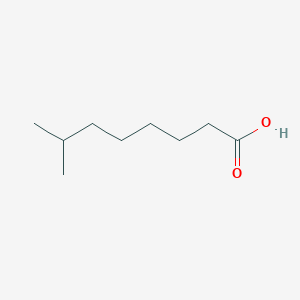
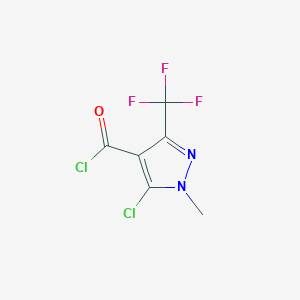
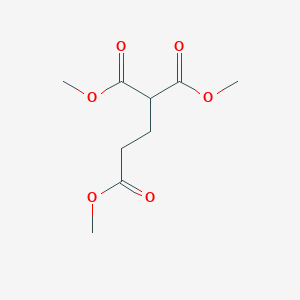
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
